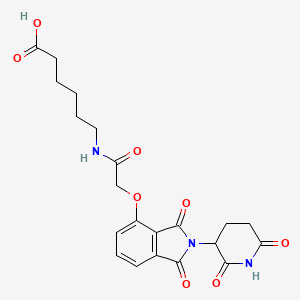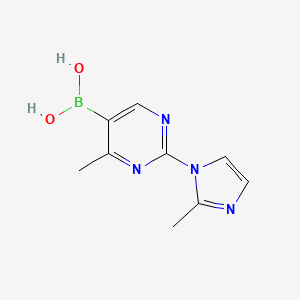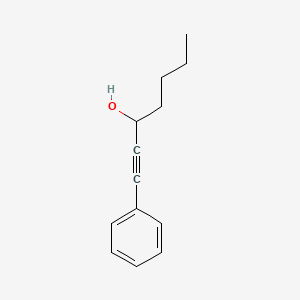
Thalidomide-O-acetamido-C5-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-C5-acid is a chemically synthesized conjugate that acts as an E3 ligase ligand-linker. It combines the cereblon ligand derived from thalidomide with a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is significant in the field of medicinal chemistry due to its role in targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-O-acetamido-C5-acid is synthesized through a series of chemical reactions that involve the conjugation of thalidomide with an aliphatic spacer and a primary amine . The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive functional group.
Conjugation with Spacer: The activated thalidomide is then conjugated with an aliphatic spacer, which serves as a linker.
Introduction of Primary Amine: Finally, a primary amine is introduced to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-C5-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Thalidomide-O-acetamido-C5-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving protein degradation and cellular processes.
Medicine: It has potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Thalidomide-O-acetamido-C5-acid exerts its effects by acting as a ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . The molecular targets and pathways involved include the ubiquitin-proteasome system, where the compound facilitates the degradation of target proteins by tagging them with ubiquitin molecules.
Comparison with Similar Compounds
Thalidomide-O-acetamido-C5-acid is unique due to its specific structure and function as an E3 ligase ligand-linker. Similar compounds include:
Lenalidomide: Another thalidomide analogue with immunomodulatory properties.
Pomalidomide: A more potent analogue used in the treatment of multiple myeloma.
Mezigdomide: A newer analogue with enhanced efficacy and reduced side effects.
These compounds share similar mechanisms of action but differ in their potency, side effects, and specific applications.
Properties
Molecular Formula |
C21H23N3O8 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H23N3O8/c25-15-9-8-13(19(29)23-15)24-20(30)12-5-4-6-14(18(12)21(24)31)32-11-16(26)22-10-3-1-2-7-17(27)28/h4-6,13H,1-3,7-11H2,(H,22,26)(H,27,28)(H,23,25,29) |
InChI Key |
HRCDLLMFGHROIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14092083.png)
![4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol](/img/structure/B14092102.png)
![(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092110.png)
![2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-](/img/structure/B14092116.png)



![8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one](/img/structure/B14092149.png)
![Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate](/img/structure/B14092156.png)
![5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14092157.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14092163.png)
![9-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092168.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092169.png)
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092171.png)
